

# Application Notes and Protocols for Intestinal Organoid Culture

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## Compound of Interest

Compound Name: HSD1590

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Note to the user: A specific protocol designated "**HSD1590**" for intestinal organoid culture was not found in publicly available scientific literature or resources. The following application notes and protocols are a comprehensive synthesis of established and widely cited methods for the successful culture of intestinal organoids, designed to meet the needs of researchers, scientists, and drug development professionals.

## Introduction

Intestinal organoids are three-dimensional structures grown in vitro that replicate the key architectural and functional characteristics of the intestinal epithelium.[1][2][3] Derived from adult stem cells or pluripotent stem cells, these "mini-guts" provide a powerful model system for studying intestinal development, disease modeling, drug screening, and personalized medicine.[1][2][3] This document provides detailed protocols for the establishment, maintenance, expansion, and differentiation of human intestinal organoids based on methods developed by leading research institutions.

## Data Presentation

### Table 1: Composition of Human Intestinal Organoid Expansion Medium

Component	Stock Concentration	Final Concentration	Purpose
Advanced DMEM/F12	-	-	Basal Medium
B27 Supplement	50X	1X	Vitamin and cofactor supplement
N2 Supplement	100X	1X	Vitamin and cofactor supplement
HEPES	1 M	10 mM	Buffering agent
Penicillin/Streptomycin	100X	1X	Antibiotic
GlutaMAX	100X	1X	Stable glutamine source
N-Acetylcysteine	100 mM	1 mM	Antioxidant
Human EGF	50 µg/mL	50 ng/mL	Promotes proliferation (mitogen)
Noggin	100 µg/mL	100 ng/mL	Inhibits BMP signaling to prevent differentiation
R-spondin 1	Conditioned Medium or 100 µg/mL	10-20% or 500 ng/mL	Potentiates Wnt signaling for stem cell maintenance
Wnt3a	Conditioned Medium or 5 µg/mL	25-50% or 100 ng/mL	Activates Wnt pathway for stem cell self-renewal
Y-27632 (ROCK inhibitor)	10 mM	10 µM	Prevents anoikis (apoptosis) after cell dissociation
SB431542 (TGF-β inhibitor)	10 mM	10 µM	Enhances organoid formation and growth

Note: The use of conditioned media for Wnt3a and R-spondin 1 is a cost-effective option, though it may introduce batch-to-batch variability.<sup>[1]</sup> Recombinant proteins offer higher consistency.

**Table 2: Key Parameters for Intestinal Organoid Culture Procedures**

Parameter	Value	Protocol Step
Tissue Digestion Time	30 - 45 minutes	Establishment
Digestion Temperature	37°C	Establishment
Centrifugation Speed	450 x g	Establishment, Passaging, Cryopreservation
Centrifugation Time	5 minutes	Establishment, Passaging, Cryopreservation
BME Dome Volume (24-well plate)	50 µL	Establishment, Passaging
Media Volume (24-well plate)	500 µL	Establishment, Passaging, Differentiation
Passaging Split Ratio	1:2 to 1:6	Passaging
Passaging Frequency	Every 7 - 10 days	Passaging
Differentiation Duration	5 - 7 days	Differentiation

## Experimental Protocols

### Protocol 1: Establishment of Human Intestinal Organoids from Fresh Biopsies

This protocol describes the isolation of intestinal crypts from fresh human intestinal tissue and their subsequent embedding in a basement membrane extract (BME) to initiate organoid growth.<sup>[1][4]</sup>

Materials:

- Fresh human small intestine or colon biopsy tissue
- Advanced DMEM/F12 with Primocin
- Digestion Medium: Advanced DMEM/F12 with Collagenase Type II and Y-27632
- Basement Membrane Extract (BME), growth factor reduced
- Expansion Medium (see Table 1)
- Sterile PBS (Ca/Mg free)
- 70  $\mu$ m cell strainer
- 24-well tissue culture plates

Procedure:

- Collect tissue biopsies in a 50 mL tube containing cold Advanced DMEM/F12 with Primocin and keep on ice.[\[1\]](#)
- In a sterile biosafety cabinet, wash the tissue with cold PBS.
- Mince the tissue into  $\sim 1$  mm<sup>3</sup> pieces using sterile scalpels.[\[1\]](#)
- Transfer the minced tissue to a 15 mL tube with 5 mL of pre-warmed Digestion Medium.
- Incubate on an orbital shaker at 37°C for 30-45 minutes, or until the solution becomes turbid, indicating tissue dissociation.[\[1\]](#)[\[4\]](#)
- Pass the digested tissue suspension through a 70  $\mu$ m cell strainer into a fresh 50 mL tube.
- Centrifuge the filtrate at 450 x g for 5 minutes at 4°C.[\[4\]](#)
- Aspirate the supernatant and wash the pellet with 10 mL of cold Advanced DMEM/F12. Repeat the centrifugation and wash steps twice more.
- Resuspend the final pellet of isolated crypts in an appropriate volume of BME on ice.

- Plate 50  $\mu$ L domes of the BME-crypt suspension into the center of pre-warmed 24-well plate wells.[\[1\]](#)
- Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to polymerize.[\[1\]](#)
- Carefully add 500  $\mu$ L of pre-warmed Expansion Medium supplemented with Y-27632 to each well.[\[1\]](#)
- Culture the organoids at 37°C and 5% CO<sub>2</sub>, changing the medium every 2-3 days. Organoids should become visible within a few days and will be ready for their first passage in 7-10 days.

## Protocol 2: Passaging and Expansion of Human Intestinal Organoids

Organoids are passaged to expand the culture and prevent overcrowding and the accumulation of dead cells within the lumen.[\[1\]](#)[\[5\]](#)

Materials:

- Established intestinal organoid cultures
- Cold Advanced DMEM/F12
- Basement Membrane Extract (BME)
- Expansion Medium
- 15 mL conical tubes
- P1000 pipette tips
- 24-well tissue culture plates

Procedure:

- Aspirate the medium from the wells containing mature organoids.

- Add 1 mL of cold Advanced DMEM/F12 to each well and use a P1000 pipette to mechanically disrupt the BME domes and release the organoids.[1]
- Transfer the organoid suspension to a 15 mL conical tube.
- Centrifuge at 450 x g for 5 minutes at 4°C.[4] Aspirate the supernatant.
- Resuspend the organoid pellet in 1 mL of cold Advanced DMEM/F12.
- Mechanically dissociate the organoids by pipetting up and down approximately 100 times with a P200 pipette to break them into smaller fragments.
- Centrifuge the fragments at 450 x g for 5 minutes at 4°C. Aspirate the supernatant.
- Resuspend the fragmented organoid pellet in the desired volume of BME for plating at the desired split ratio (e.g., 1:3).
- Plate 50 µL domes into a pre-warmed 24-well plate.
- Polymerize the BME at 37°C for 15-20 minutes.
- Add 500 µL of pre-warmed Expansion Medium to each well and return to the incubator.

## Protocol 3: Cryopreservation and Thawing of Human Intestinal Organoids

Cryopreservation allows for long-term storage and banking of organoid lines.[1][6]

Materials:

- Mature intestinal organoid cultures
- Cryopreservation Medium (e.g., Recovery™ Cell Culture Freezing Medium or a mixture of Expansion Medium with 10% DMSO)
- Cold Advanced DMEM/F12
- Cryovials

#### Procedure for Freezing:

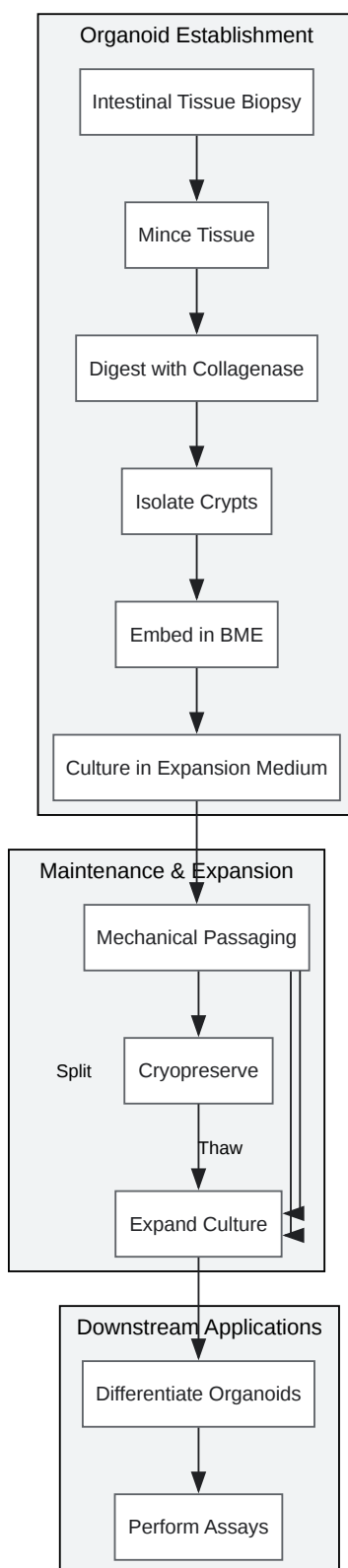
- Harvest organoids as described in steps 1-4 of the passaging protocol.
- Resuspend the organoid pellet in 1 mL of ice-cold Cryopreservation Medium per well of a 12-well plate.
- Transfer 1 mL of the suspension to each labeled cryovial.
- Place the cryovials in a controlled-rate freezing container and store them at -80°C for 24 hours.
- Transfer the vials to liquid nitrogen for long-term storage.

#### Procedure for Thawing:

- Warm a 37°C water bath.
- Quickly thaw a cryovial of organoids by swirling it in the water bath until a small ice crystal remains.
- Transfer the contents to a 15 mL conical tube and slowly add 9 mL of Advanced DMEM/F12.
- Centrifuge at 450 x g for 5 minutes at 4°C.
- Aspirate the supernatant and resuspend the pellet in BME.
- Plate and culture as described in the establishment protocol.

## Visualizations

## Experimental Workflow

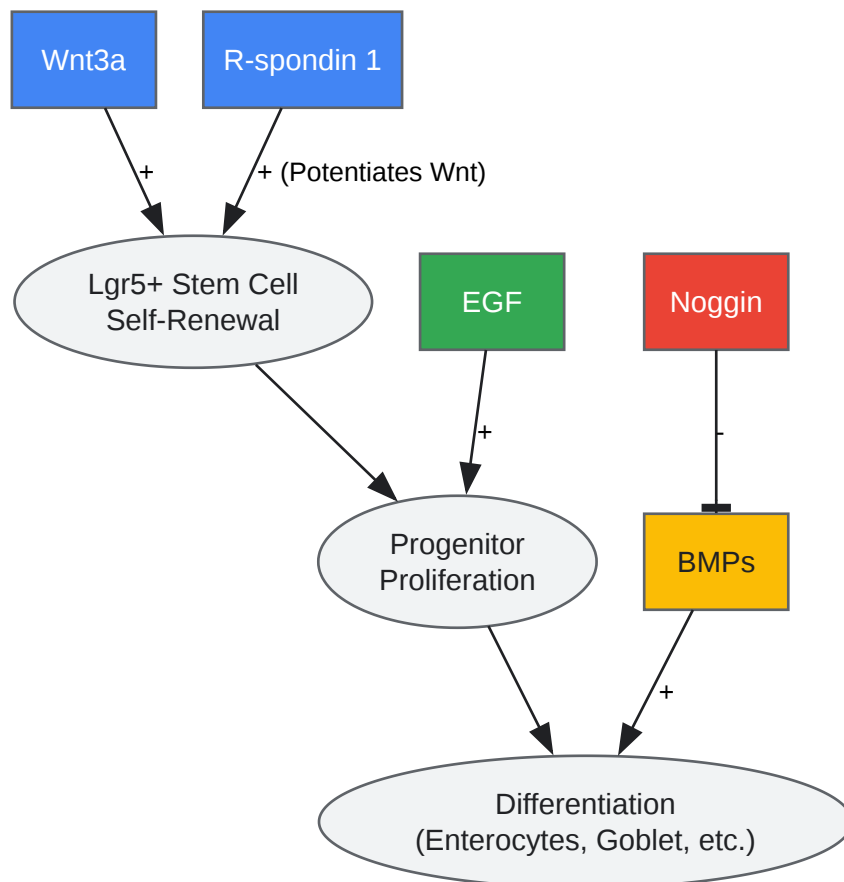


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Caption: Workflow for the establishment, maintenance, and application of intestinal organoids.



## Key Signaling Pathways in Organoid Culture



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Caption: Key signaling pathways regulating intestinal organoid self-renewal and differentiation.

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